|A-L-fucosidase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
|A-L-fucosidase is an enzyme that belongs to the family of glycoside hydrolases, specifically those that hydrolyze O- and S-glycosyl compounds. It catalyzes the hydrolysis of α-L-fucosides, resulting in the release of L-fucose and an alcohol . This enzyme plays a crucial role in various biological processes, including the degradation of fucosylated glycoconjugates, which are important in cell-cell interactions, immune response, and pathogen recognition .
Preparation Methods
|A-L-fucosidase can be prepared through various methods, including recombinant DNA technology and extraction from natural sources. In recombinant DNA technology, the gene encoding this compound is cloned into an expression vector and introduced into a host organism, such as Escherichia coli, for protein production . The enzyme can then be purified using techniques such as affinity chromatography. Industrial production methods may involve large-scale fermentation processes to produce the enzyme in significant quantities .
Chemical Reactions Analysis
|A-L-fucosidase primarily catalyzes the hydrolysis of α-L-fucosides, resulting in the formation of L-fucose and an alcohol . This reaction is a type of glycosidic bond cleavage, which is essential for the degradation of fucosylated glycoconjugates. The enzyme can also catalyze transglycosylation reactions, where it transfers fucosyl residues to acceptor molecules, forming new glycosidic bonds . Common reagents used in these reactions include p-nitrophenyl-α-L-fucopyranoside and various fucosyl acceptors such as lactose and maltotriose .
Scientific Research Applications
|A-L-fucosidase has numerous scientific research applications across various fields:
Mechanism of Action
|A-L-fucosidase exerts its effects by catalyzing the hydrolysis of α-L-fucosides through a retaining or inverting mechanism, depending on the specific enzyme family it belongs to (GH29 or GH95) . The enzyme binds to the substrate and facilitates the cleavage of the glycosidic bond, releasing L-fucose and an alcohol . The molecular targets of this compound include fucosylated glycoconjugates, which are involved in various biological processes .
Comparison with Similar Compounds
|A-L-fucosidase can be compared with other glycoside hydrolases, such as β-galactosidase and α-mannosidase, which also hydrolyze glycosidic bonds but act on different substrates . The uniqueness of this compound lies in its specificity for α-L-fucosides and its ability to catalyze both hydrolysis and transglycosylation reactions . Similar compounds include:
β-galactosidase: Hydrolyzes β-galactosides to release galactose.
α-mannosidase: Hydrolyzes α-mannosides to release mannose.
α-glucosidase: Hydrolyzes α-glucosides to release glucose.
These enzymes share similar catalytic mechanisms but differ in substrate specificity and biological functions .
Properties
CAS No. |
9075-65-4 |
---|---|
Molecular Formula |
C189H218N36O29 |
Molecular Weight |
3458 g/mol |
IUPAC Name |
7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56) |
InChI Key |
DJCUYIKKKRVJKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.